Methyl 2-amino-5-methylthiazole-4-carboxylate

Antimycobacterial Tuberculosis Infectious Disease

Methyl 2-amino-5-methylthiazole-4-carboxylate is a key heterocyclic building block for medicinal chemistry. The unique 5-methyl substitution on the thiazole core directly impacts potency and binding mode against M. tuberculosis mtFabH, distinguishing it from generic 2-aminothiazole analogs. Ideal for anti-tubercular SAR campaigns and target engagement studies. High-purity stocks ensure batch-to-batch reproducibility.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 63257-03-4
Cat. No. B1299437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-methylthiazole-4-carboxylate
CAS63257-03-4
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C(=O)OC
InChIInChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8)
InChIKeyZPFCEYUYBJVUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-methylthiazole-4-carboxylate: Baseline Data for the 2-Aminothiazole-4-Carboxylate Building Block (CAS 63257-03-4)


Methyl 2-amino-5-methylthiazole-4-carboxylate (CAS 63257-03-4) is a heterocyclic building block featuring a thiazole core substituted with an amino group at the 2-position, a methyl ester at the 4-position, and a methyl group at the 5-position [1]. This specific substitution pattern distinguishes it from other 2-aminothiazole-4-carboxylate analogs [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research, notably as a precursor for anti-tubercular agents and other bioactive molecules [3].

Why Methyl 2-amino-5-methylthiazole-4-carboxylate Cannot Be Substituted with Generic 2-Aminothiazoles


The substitution pattern on the thiazole ring is a critical determinant of biological activity and physicochemical properties [1]. While many 2-aminothiazole-4-carboxylate analogs exist, the presence of the 5-methyl group in methyl 2-amino-5-methylthiazole-4-carboxylate directly influences both the potency and the binding mode to key biological targets, as demonstrated in comparative studies against Mycobacterium tuberculosis [2]. A general 2-aminothiazole scaffold lacking this methyl group, or possessing different substituents, will not reproduce the specific activity profile, binding interactions, or synthetic utility of this precise compound [3].

Quantitative Differentiation of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Procurement Guide Based on Comparative Data


Anti-Tubercular Potency: MIC Comparison with Structural Analogs Against M. tuberculosis

Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits a specific anti-tubercular potency profile that is distinct from its close structural analogs. In a study against M. tuberculosis, its MIC of 0.093 mM is 266-fold less potent than the corresponding carboxylic acid (2-amino-5-methylthiazole-4-carboxylic acid, MIC = 0.00035 mM) but 2.6-fold more potent than the benzyl-substituted analog (methyl 2-amino-5-benzylthiazole-4-carboxylate, MIC = 240 nM / 0.24 µM) [1]. This highlights the critical impact of both the ester and 5-position substituent on activity, making the methyl ester a unique intermediate potency in this series [1].

Antimycobacterial Tuberculosis Infectious Disease

Enzymatic Target Engagement: Specific Binding Mode to mtFabH Compared to Bromoacetamido Analogs

Molecular modeling studies reveal that methyl 2-amino-5-methylthiazole-4-carboxylate engages the active site of the M. tuberculosis enzyme mtFabH (β-ketoacyl-ACP synthase) with a specific binding pose [1]. The 5-methyl group is directed towards the longitudinal channel of the enzyme, a distinct orientation from that observed with a more complex analog, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, where the bromomethylene portion is positioned near the Cys112 thiol group [1]. This demonstrates that the simple 5-methyl substituent of the target compound provides a defined and different binding interaction compared to bulkier, more functionalized analogs [1].

Target Engagement Enzyme Inhibition Molecular Modeling

Physicochemical and Synthetic Accessibility: XLogP3-AA and Reported Yields

The compound possesses a computed XLogP3-AA of 1.2 [1], a physicochemical property that is relevant for solubility and permeability considerations in early drug discovery. This value can be contrasted with more lipophilic analogs like methyl 2-amino-5-benzylthiazole-4-carboxylate (XLogP3-AA not explicitly reported but expected to be >3 due to benzyl group). The compound is synthetically accessible with a reported yield of 38.3% for a specific procedure, producing a pale yellow powder with a melting point of 165–168°C [2].

Physicochemical Properties Synthetic Utility Medicinal Chemistry

Purity and Quality Control: Vendor-Reported Assay Values (97.41% and 98% Purity)

Procurement from commercial suppliers is supported by documented purity specifications. For example, ChemScene offers the compound at a purity of 97.41% (HPLC) , while Bidepharm specifies a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . These values provide a baseline for comparison against other suppliers and ensure the material meets the minimum purity requirements for reproducible research.

Chemical Purity Quality Control Procurement

Application Scenarios for Methyl 2-amino-5-methylthiazole-4-carboxylate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Anti-Tubercular Drug Discovery

The compound's intermediate MIC (0.093 mM) and specific binding pose make it an ideal core scaffold for SAR campaigns aimed at optimizing potency and selectivity against M. tuberculosis [1]. Researchers can systematically vary the ester and 5-position substituents to probe the pharmacophore, using this methyl ester as a benchmark for activity [2].

Chemical Biology Tool for Investigating mtFabH Function

With its defined binding mode, methyl 2-amino-5-methylthiazole-4-carboxylate can serve as a chemical probe to study the function of mtFabH in mycolic acid biosynthesis [1]. Its small size and specific interactions (NH2 group near His244, 5-methyl in the longitudinal channel) make it a useful tool compound for biochemical and cellular target engagement studies [2].

Synthetic Building Block for Diverse Heterocyclic Libraries

The compound's moderate lipophilicity (XLogP3-AA 1.2) and reported synthetic yield (38.3%) support its use as a versatile building block in parallel synthesis and medicinal chemistry [1]. Its amino and ester groups provide handles for further functionalization, enabling the rapid generation of compound libraries for biological screening [2].

Quality-Controlled Procurement for Reproducible Research

The availability of this compound from multiple vendors with specified purity levels (≥97%) ensures that researchers can procure material with documented quality, minimizing the risk of batch-to-batch variability [1]. This is particularly important for projects requiring long-term, reproducible studies, such as lead optimization or mechanism-of-action investigations [2].

Technical Documentation Hub

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